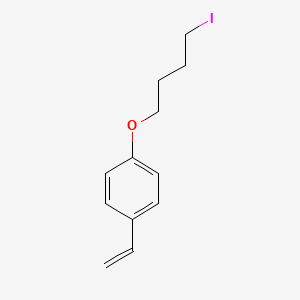

1-Ethenyl-4-(4-iodobutoxy)benzene

Description

1-Ethenyl-4-(4-iodobutoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with a vinyl group at position 1 and a 4-iodobutoxy chain at position 4. The compound’s iodine substituent confers distinct electronic and steric properties, making it valuable in medicinal chemistry and materials science.

Properties

CAS No. |

873932-35-5 |

|---|---|

Molecular Formula |

C12H15IO |

Molecular Weight |

302.15 g/mol |

IUPAC Name |

1-ethenyl-4-(4-iodobutoxy)benzene |

InChI |

InChI=1S/C12H15IO/c1-2-11-5-7-12(8-6-11)14-10-4-3-9-13/h2,5-8H,1,3-4,9-10H2 |

InChI Key |

OQRFVSUEZMXVCW-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)OCCCCI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenyl-4-(4-iodobutoxy)benzene typically involves the following steps:

Formation of the 4-iodobutoxy group: This can be achieved by reacting 4-iodobutanol with a suitable base to form the corresponding alkoxide, which is then reacted with a benzyl halide to form the 4-iodobutoxybenzene.

Introduction of the ethenyl group: The ethenyl group can be introduced via a Heck reaction, where the 4-iodobutoxybenzene is reacted with an ethenyl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production methods for 1-Ethenyl-4-(4-iodobutoxy)benzene would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-4-(4-iodobutoxy)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the 4-iodobutoxy group can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or other oxygenated products.

Reduction Reactions: The ethenyl group can be reduced to form the corresponding ethyl derivative.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.

Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under controlled conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products:

Substitution Reactions: Products include derivatives where the iodine atom is replaced by the nucleophile.

Oxidation Reactions: Products include epoxides or diols.

Reduction Reactions: Products include the ethyl derivative of the original compound.

Scientific Research Applications

1-Ethenyl-4-(4-iodobutoxy)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of biological pathways involving iodine-containing compounds.

Industry: Used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 1-Ethenyl-4-(4-iodobutoxy)benzene depends on the specific reactions it undergoes. For example:

Substitution Reactions: The iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it was attached.

Oxidation Reactions: The ethenyl group undergoes electrophilic addition of oxygen species, leading to the formation of epoxides or diols.

Reduction Reactions: The ethenyl group is hydrogenated to form the ethyl derivative.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with 1-Ethenyl-4-(4-iodobutoxy)benzene, differing primarily in substituent groups at the para position:

Reactivity and Electronic Effects

- Iodine vs. Chlorine : The iodine atom in 1-Ethenyl-4-(4-iodobutoxy)benzene facilitates nucleophilic substitution (e.g., Suzuki coupling) more readily than chlorine in 1-Chloro-4-(4-iodobutoxy)benzene due to its lower bond dissociation energy .

- Trifluoromethyl Group : The -CF₃ group in 1-Ethenyl-4-(trifluoromethyl)benzene exerts a strong electron-withdrawing effect, reducing the aromatic ring’s electron density and altering reaction pathways compared to the electron-donating butoxy chain .

- Sulfur-Containing Analog : The phenylsulfanyl group in 1-Ethenyl-4-[(phenylsulfanyl)methyl]benzene enables coordination to transition metals, making it a candidate for catalytic applications .

Physical Properties

- Boiling Points : The ethoxymethyl derivative (80–82°C at 4 Torr ) has a lower boiling point than the iodobutoxy analog (estimated higher due to increased molecular weight and polarity).

- Density : The iodobutoxy group likely increases density compared to ethoxymethyl (0.9566 g/cm³ ) but less than the trifluoromethyl compound (exact data unavailable).

Data Tables

Table 1: Molecular and Physical Properties of Structural Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.